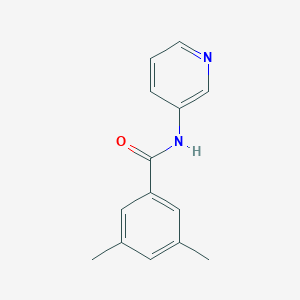![molecular formula C14H17N5O B269869 1-[(5-phenyl-1H-tetraazol-1-yl)acetyl]piperidine](/img/structure/B269869.png)
1-[(5-phenyl-1H-tetraazol-1-yl)acetyl]piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(5-phenyl-1H-tetraazol-1-yl)acetyl]piperidine, also known as TAP, is a compound that has been widely studied for its potential therapeutic applications. TAP belongs to the class of tetrazole-containing compounds, which have been shown to possess a wide range of biological activities, including anti-inflammatory, analgesic, and anticonvulsant effects. In We will also discuss future directions for research on TAP.
Mecanismo De Acción
The exact mechanism of action of 1-[(5-phenyl-1H-tetraazol-1-yl)acetyl]piperidine is not fully understood. However, studies have suggested that 1-[(5-phenyl-1H-tetraazol-1-yl)acetyl]piperidine may act by inhibiting the activation of nuclear factor-kappa B (NF-κB), which is a transcription factor that regulates the expression of pro-inflammatory cytokines. 1-[(5-phenyl-1H-tetraazol-1-yl)acetyl]piperidine may also act by modulating the activity of ion channels, such as the voltage-gated sodium channels, which are involved in the transmission of pain signals.
Biochemical and Physiological Effects:
1-[(5-phenyl-1H-tetraazol-1-yl)acetyl]piperidine has been shown to have a number of biochemical and physiological effects. Studies have shown that 1-[(5-phenyl-1H-tetraazol-1-yl)acetyl]piperidine can reduce the production of reactive oxygen species (ROS) and nitric oxide (NO), which are involved in inflammation and pain. 1-[(5-phenyl-1H-tetraazol-1-yl)acetyl]piperidine has also been shown to modulate the activity of enzymes, such as cyclooxygenase-2 (COX-2), which are involved in the production of pro-inflammatory mediators.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 1-[(5-phenyl-1H-tetraazol-1-yl)acetyl]piperidine is that it is a relatively simple compound to synthesize. 1-[(5-phenyl-1H-tetraazol-1-yl)acetyl]piperidine is also stable and has a long shelf-life, which makes it suitable for use in lab experiments. However, one limitation of 1-[(5-phenyl-1H-tetraazol-1-yl)acetyl]piperidine is that it has low solubility in water, which can make it difficult to administer in vivo. 1-[(5-phenyl-1H-tetraazol-1-yl)acetyl]piperidine also has a relatively low potency, which may limit its therapeutic potential.
Direcciones Futuras
There are several future directions for research on 1-[(5-phenyl-1H-tetraazol-1-yl)acetyl]piperidine. One area of research could focus on optimizing the synthesis method of 1-[(5-phenyl-1H-tetraazol-1-yl)acetyl]piperidine to increase its potency and solubility. Another area of research could focus on investigating the potential therapeutic applications of 1-[(5-phenyl-1H-tetraazol-1-yl)acetyl]piperidine in other disease models, such as cancer and neurodegenerative diseases. Additionally, future studies could investigate the potential side effects of 1-[(5-phenyl-1H-tetraazol-1-yl)acetyl]piperidine and its interactions with other drugs.
Métodos De Síntesis
The synthesis of 1-[(5-phenyl-1H-tetraazol-1-yl)acetyl]piperidine involves the reaction of piperidine with 5-phenyltetrazole-1-acetic acid, which is a tetrazole-containing compound. The reaction is typically carried out in the presence of a catalyst, such as triethylamine, and a solvent, such as dichloromethane. The resulting product is then purified by column chromatography to obtain pure 1-[(5-phenyl-1H-tetraazol-1-yl)acetyl]piperidine.
Aplicaciones Científicas De Investigación
1-[(5-phenyl-1H-tetraazol-1-yl)acetyl]piperidine has been extensively studied for its potential therapeutic applications. One area of research has focused on the anti-inflammatory properties of 1-[(5-phenyl-1H-tetraazol-1-yl)acetyl]piperidine. Studies have shown that 1-[(5-phenyl-1H-tetraazol-1-yl)acetyl]piperidine can inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in vitro and in vivo. 1-[(5-phenyl-1H-tetraazol-1-yl)acetyl]piperidine has also been shown to reduce inflammation in animal models of arthritis and colitis.
Another area of research has focused on the analgesic properties of 1-[(5-phenyl-1H-tetraazol-1-yl)acetyl]piperidine. Studies have shown that 1-[(5-phenyl-1H-tetraazol-1-yl)acetyl]piperidine can reduce pain in animal models of neuropathic pain and inflammatory pain. 1-[(5-phenyl-1H-tetraazol-1-yl)acetyl]piperidine has also been shown to enhance the analgesic effects of opioids, such as morphine, in animal models.
Propiedades
Nombre del producto |
1-[(5-phenyl-1H-tetraazol-1-yl)acetyl]piperidine |
|---|---|
Fórmula molecular |
C14H17N5O |
Peso molecular |
271.32 g/mol |
Nombre IUPAC |
2-(5-phenyltetrazol-1-yl)-1-piperidin-1-ylethanone |
InChI |
InChI=1S/C14H17N5O/c20-13(18-9-5-2-6-10-18)11-19-14(15-16-17-19)12-7-3-1-4-8-12/h1,3-4,7-8H,2,5-6,9-11H2 |
Clave InChI |
PYYZCIXHTWURHW-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)C(=O)CN2C(=NN=N2)C3=CC=CC=C3 |
SMILES canónico |
C1CCN(CC1)C(=O)CN2C(=NN=N2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B269789.png)

![1-(5-chlorothiophen-2-yl)-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethanone](/img/structure/B269791.png)
![1-(5-chloro-2-thienyl)-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]ethanone](/img/structure/B269837.png)
![2-{[1-(4-chlorophenyl)-1H-tetraazol-5-yl]sulfanyl}-1-(3,4-dimethoxyphenyl)ethanone](/img/structure/B269839.png)
![N-(2,6-dichlorophenyl)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetamide](/img/structure/B269855.png)
![3-(2-bromophenyl)-6-(4-fluorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B269860.png)
![6-(4-bromophenyl)-3-(3,4,5-trimethoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B269861.png)

![N-(2,6-dimethylphenyl)-2-{[1-(phenylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}acetamide](/img/structure/B269871.png)
![N-(9-ethyl-9H-carbazol-3-yl)-2-[(1-phenyl-1H-1,2,4-triazol-5-yl)sulfanyl]acetamide](/img/structure/B269873.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[1-(phenylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}acetamide](/img/structure/B269876.png)
![N-(5-chloro-2-pyridinyl)-2-{[1-(phenylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}acetamide](/img/structure/B269877.png)